molecular formula C9H10O2 B2383669 Isochroman-6-ol CAS No. 412338-41-1

Isochroman-6-ol

Cat. No.: B2383669
CAS No.: 412338-41-1
M. Wt: 150.177
InChI Key: YXPMZDNYHFWZJI-UHFFFAOYSA-N
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Description

Isochroman-6-ol is an organic compound belonging to the class of isochromans, which are cyclic benzyl ethers Isochromans are known for their presence in various natural products and synthetic pharmaceuticals due to their unique structural and pharmacological properties

Scientific Research Applications

Isochroman-6-ol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: this compound serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecular architectures through various chemical transformations.

    Biology: In biological research, this compound and its derivatives are studied for their potential bioactive properties, including antimicrobial and anticancer activities.

    Medicine: this compound is explored for its pharmacological potential, with research focusing on its ability to modulate biological pathways and its use as a scaffold for drug development.

    Industry: In the industrial sector, this compound is utilized in the production of fine chemicals, agrochemicals, and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Isochroman-6-ol involves the oxa-Pictet–Spengler reaction . This reaction starts from an epoxide, rather than an aldehyde, and greatly expands the scope and rate of the reaction .

Safety and Hazards

Isochroman-6-ol is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

Future Directions

The high pharmacological relevance of the isochroman motif has led to the synthesis of drug analogues . The search for alternative reagents and reaction conditions is key for the development of new processes and the refinement of existing ones .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Isochroman-6-ol are largely derived from its structure. The oxa-Pictet–Spengler reaction is a common method to construct the isochroman motif, but its scope is largely limited to benzaldehyde derivatives and to electron-rich β-phenylethanols

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isochroman-6-ol can be achieved through several methods, with the oxa-Pictet–Spengler reaction being one of the most straightforward and modular approaches. This reaction typically involves the cyclization of arylethanols and aldehydes in the presence of a catalyst. For instance, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to facilitate the reaction, allowing for the formation of isochroman derivatives under mild conditions (20°C, less than 1 hour) .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of recyclable and efficient heterogeneous catalysts. For example, heteropolyacid ionic liquids have been employed to catalyze the oxa-Pictet–Spengler cyclization in green solvents like dimethyl carbonate. This method not only provides high yields but also allows for the catalyst to be reused multiple times without significant loss of activity .

Chemical Reactions Analysis

Types of Reactions: Isochroman-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative transformation of the benzylic carbon is a common reaction, often leading to the formation of functionalized isochromans .

Common Reagents and Conditions:

    Oxidation: Electronically tuned nitroxyl radicals, such as 2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO), are frequently used as catalysts for the oxidation of this compound.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert this compound into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or thiols, to introduce new functional groups into the isochroman ring.

Major Products: The major products formed from these reactions include functionalized isochromans with diverse substituents, which can be further utilized in the synthesis of complex organic molecules.

Comparison with Similar Compounds

  • Chroman
  • Tetrahydropyran
  • Isochroman

Each of these compounds has its own set of applications and properties, but the hydroxyl group in isochroman-6-ol makes it particularly versatile for various synthetic and research purposes.

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPMZDNYHFWZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412338-41-1
Record name 3,4-dihydro-1H-2-benzopyran-6-ol
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